molecular formula C20H21N3O3S2 B2421689 (E)-N-((Z)-5-(4-(dimethylamino)benzylidene)-3-ethyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide CAS No. 5304-02-9

(E)-N-((Z)-5-(4-(dimethylamino)benzylidene)-3-ethyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide

Cat. No. B2421689
CAS RN: 5304-02-9
M. Wt: 415.53
InChI Key: CQQXHCXCOFJFCM-RABLAQOOSA-N
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Description

The compound “(E)-N-((Z)-5-(4-(dimethylamino)benzylidene)-3-ethyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide” is a complex organic molecule. It is related to a class of compounds known as benzylidene acetals . These compounds are often used in the design of NLO-phores with high first-hyperpolarizability .


Synthesis Analysis

The synthesis of such compounds often involves varying the acceptor (rhodanine, thiohydantoin and thiobarbituric acid derivative-based) and bridge parts of these D–π–A systems . A hydroxyl group-directed, highly regio- and stereoselective transposition of allylic alcohols based on rhenium catalysis is suitable for a direct isomerization of acetals into the thermodynamically preferred isomer .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied, depending on the specific conditions and reactants involved. Theoretical investigations on similar compounds suggest that the effect of varying the acceptor and bridge parts of these D–π–A systems was analyzed in terms of geometric and optoelectronic parameters .

Scientific Research Applications

Materials Science and Sensors

a. Chromogenic Strips and Electrochemical Sensors: Recent work has focused on developing paper-based chromogenic strips and electrochemical sensors for detecting harmful compounds in food. For instance, 4-(dimethylamino)azobenzene (4-DMAAB), a non-permitted dye found in adulterated mustard oil, poses health risks. Researchers have successfully used spectrophotometric methods to detect 4-DMAAB, translating them into practical point-of-use sensors . Could our compound be adapted for similar applications?

Crystallography and Structural Studies

a. Crystal Structure Analysis: The crystallographic study of our compound provides valuable insights into its three-dimensional arrangement. Researchers have reported its crystal structure, which aids in understanding its properties and potential interactions with other molecules .

Future Directions

The future directions for research on this compound could involve further investigations into its optoelectronic properties and potential applications in nonlinear optics . Additionally, further studies could explore its synthesis and the effects of varying different parts of the molecule .

properties

IUPAC Name

(NE)-N-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-4-23-19(24)18(14-15-10-12-16(13-11-15)22(2)3)27-20(23)21-28(25,26)17-8-6-5-7-9-17/h5-14H,4H2,1-3H3/b18-14-,21-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQXHCXCOFJFCM-RABLAQOOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=CC=C(C=C2)N(C)C)SC1=NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN\1C(=O)/C(=C/C2=CC=C(C=C2)N(C)C)/S/C1=N/S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((Z)-5-(4-(dimethylamino)benzylidene)-3-ethyl-4-oxothiazolidin-2-ylidene)benzenesulfonamide

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